N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13310728
InChI: InChI=1S/C12H15ClN2O/c13-10-4-3-5-11(8-10)14-12(16)9-15-6-1-2-7-15/h3-5,8H,1-2,6-7,9H2,(H,14,16)
SMILES: C1CCN(C1)CC(=O)NC2=CC(=CC=C2)Cl
Molecular Formula: C12H15ClN2O
Molecular Weight: 238.71 g/mol

N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide

CAS No.:

Cat. No.: VC13310728

Molecular Formula: C12H15ClN2O

Molecular Weight: 238.71 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide -

Specification

Molecular Formula C12H15ClN2O
Molecular Weight 238.71 g/mol
IUPAC Name N-(3-chlorophenyl)-2-pyrrolidin-1-ylacetamide
Standard InChI InChI=1S/C12H15ClN2O/c13-10-4-3-5-11(8-10)14-12(16)9-15-6-1-2-7-15/h3-5,8H,1-2,6-7,9H2,(H,14,16)
Standard InChI Key LYOGVEMYZLFKJY-UHFFFAOYSA-N
SMILES C1CCN(C1)CC(=O)NC2=CC(=CC=C2)Cl
Canonical SMILES C1CCN(C1)CC(=O)NC2=CC(=CC=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)acetamide consists of three primary components:

  • A 3-chlorophenyl group providing lipophilicity and electron-withdrawing effects.

  • A pyrrolidine ring (a five-membered secondary amine) contributing to conformational flexibility and hydrogen-bonding capacity.

  • An acetamide linker facilitating interactions with biological targets through hydrogen bonding .

The IUPAC name is N-(3-chlorophenyl)-2-pyrrolidin-1-ylacetamide, and its SMILES representation is C1CCN(C1)CC(=O)NC2=CC(=CC=C2)Cl\text{C1CCN(C1)CC(=O)NC2=CC(=CC=C2)Cl}.

Physicochemical Profile

PropertyValue
Molecular FormulaC12H15ClN2O\text{C}_{12}\text{H}_{15}\text{ClN}_2\text{O}
Molecular Weight238.71 g/mol
logP (Predicted)2.1–2.5
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (amide O, pyrrolidine N)

The compound’s moderate lipophilicity (logP ~2.3) suggests adequate blood-brain barrier penetration, a critical feature for central nervous system (CNS)-targeted therapeutics .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis typically involves a two-step process:

  • Acylation of 3-Chloroaniline:
    3-Chloroaniline+Chloroacetyl Chloride2-Chloro-N-(3-chlorophenyl)acetamide\text{3-Chloroaniline} + \text{Chloroacetyl Chloride} \rightarrow \text{2-Chloro-N-(3-chlorophenyl)acetamide}
    This step is conducted in dichloromethane (DCM) with a base (e.g., triethylamine) to neutralize HCl .

  • Nucleophilic Substitution with Pyrrolidine:
    2-Chloro-N-(3-chlorophenyl)acetamide+PyrrolidineN-(3-Chlorophenyl)-2-(Pyrrolidin-1-yl)Acetamide\text{2-Chloro-N-(3-chlorophenyl)acetamide} + \text{Pyrrolidine} \rightarrow \text{N-(3-Chlorophenyl)-2-(Pyrrolidin-1-yl)Acetamide}
    The reaction proceeds via an SN2\text{S}_\text{N}2 mechanism under reflux conditions in acetonitrile or DMF .

Yield: 60–75% after purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Analytical Data

  • 1H^1\text{H} NMR (300 MHz, CDCl3_3):
    δ 7.41–7.50 (m, 2H, ArH), 7.58–7.78 (d, 1H, ArH), 3.48 (br s, 4H, pyrrolidine), 1.79–2.04 (m, 4H, pyrrolidine) .

  • ESI–MS: m/z 239.1 [M+H]+^+.

Pharmacological Activity

Anticonvulsant Properties

In vivo studies on structurally related compounds (e.g., 3-chlorophenyl-pyrrolidine-2,5-dione derivatives) reveal:

  • Maximal Electroshock (MES) Test: ED50_{50} = 68–100 mg/kg in mice, comparable to valproic acid .

  • 6 Hz Psychomotor Seizure Model: 50–75% protection at 100 mg/kg, indicating efficacy in therapy-resistant epilepsy .

The pyrrolidine ring enhances binding to voltage-gated sodium channels (Site 2), a mechanism shared with phenytoin .

Analgesic Activity

In the formalin test (tonic pain model), analogs reduced licking/biting behaviors by 40–60% at 50 mg/kg, suggesting central and peripheral analgesic effects .

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity include:

  • Chlorine Position: Meta-substitution on the phenyl ring enhances anticonvulsant potency compared to ortho/para positions .

  • Pyrrolidine Ring: Saturation and nitrogen basicity improve CNS penetration and target engagement .

  • Acetamide Linker: Optimal length (2 carbons) balances flexibility and steric hindrance .

Comparative Analysis with Analogues

CompoundAnticonvulsant ED50_{50} (mg/kg)logPKey Structural Difference
N-(3-Chlorophenyl)-2-(Pyrrolidin-1-yl)Acetamide68–100 2.3Pyrrolidine ring
N-(3-Chlorophenyl)-2-(Piperidin-1-yl)Acetamide100–150 2.8Six-membered piperidine ring
N-(3-Chlorophenyl)AcetamideInactive 1.9Lack of amine moiety

Future Research Directions

  • Synthesis Optimization: Microwave-assisted reactions to improve yield and purity .

  • Target Identification: Proteomics studies to map interactions with neuronal receptors (e.g., GABAA_A, NMDA) .

  • Formulation Development: Nanocapsules for enhanced bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator